

Toxicological Profile of Topical Dihydroxyacetone (Vegetan): An In-depth Technical Guide

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Compound of Interest

Compound Name: *vegetan*

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Executive Summary

Dihydroxyacetone (DHA), commercially known as **Vegetan**, is a simple carbohydrate and the primary active ingredient in sunless tanning products. Its mechanism of action involves a non-enzymatic Maillard reaction with amino acids in the stratum corneum, producing melanoidins that impart a brown color to the skin.^{[1][2]} While generally considered safe for topical application, a comprehensive understanding of its toxicological profile is essential for risk assessment and the development of safe and effective formulations. This guide provides a detailed overview of the toxicology of topical DHA, summarizing key data on cytotoxicity, genotoxicity, skin irritation and sensitization, and inhalation toxicity. Experimental protocols for pivotal studies are detailed, and key mechanistic pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological effects.

Acute and Chronic Toxicity

Acute Toxicity

DHA exhibits a low acute toxicity profile. The acute oral LD50 in rats is reported to be greater than 16,000 mg/kg body weight.^{[3][4]} The inhalation LC50 is above the limit test threshold of 5 mg/L for a 4-hour exposure in rats, indicating low acute toxicity via the inhalation route as well.^{[3][4]}

Repeated Dose Toxicity

In a 90-day oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 1000 mg/kg body weight/day, which was the highest dose tested.[\[3\]](#)[\[5\]](#)

Table 1: Summary of Acute and Repeated Dose Toxicity Data for Dihydroxyacetone

| Toxicity Endpoint | Species | Route of Administration | Value | Reference(s) |
|----------------------------|---------|-------------------------|-------------------|---|
| Acute Oral LD50 | Rat | Oral | > 16,000 mg/kg bw | [3] [4] |
| Acute Inhalation LC50 | Rat | Inhalation | > 5 mg/L (4-hour) | [3] [4] |
| 90-Day Repeated Dose NOAEL | Rat | Oral | 1000 mg/kg bw/day | [3] [5] |

Dermal Toxicity

Skin Irritation

Based on available data, DHA is not considered to be a skin irritant.[\[3\]](#) Studies conducted according to OECD Guideline 404 for Acute Dermal Irritation/Corrosion have supported this conclusion.

Skin Sensitization

DHA is not considered a skin sensitizer. A Local Lymph Node Assay (LLNA) conducted in mice showed DHA to be non-sensitizing.[\[3\]](#)

Table 2: Summary of Dermal Toxicity Data for Dihydroxyacetone

| Toxicity Endpoint | Species | Method | Result | Reference(s) |
|--------------------|---------|-------------------------------|----------------|--------------|
| Skin Irritation | Rabbit | OECD Guideline 404 | Non-irritant | [3] |
| Skin Sensitization | Mouse | Local Lymph Node Assay (LLNA) | Non-sensitizer | [3] |

Genetic and Cellular Toxicology

Cytotoxicity

In vitro studies have demonstrated that DHA can induce cytotoxicity in various cell lines, including human keratinocytes (NHEK and HaCaT), melanoma cells (A375P), and human embryonic kidney cells (HEK293T). Cytotoxic effects are typically observed at millimolar concentrations.

Table 3: Summary of In Vitro Cytotoxicity Data for Dihydroxyacetone

| Cell Line | Exposure Time | IC50 / Cytotoxic Concentration | Assay | Reference(s) |
|---|---------------|--|----------------------------------|---|
| Normal Human Epidermal Keratinocytes (NHEK) | 3 hours | Significant viability decrease at 50 mM and 100 mM | CellTiter-Blue® Viability Assay | [6] [7] [8] |
| Human Keratinocyte Cell Line (HaCaT) | 24 hours | Cell death observed at ≥ 25 mM | Microscopic observation | [9] |
| Human Melanoma Cells (A375P) | 72 hours | Apoptosis detected | Cleavage of PARP-1 and Caspase-3 | [10] |
| Human Embryonic Kidney Cells (HEK293T) | Not specified | IC50 of 2.4 ± 0.3 mM | Not specified | [11] |

Genotoxicity

The genotoxicity of DHA is a subject of ongoing research. Some studies indicate that DHA can induce DNA damage, particularly at cytotoxic concentrations. The primary mechanism is thought to be the generation of reactive oxygen species (ROS) during the Maillard reaction.[\[12\]](#)
[\[13\]](#)

Table 4: Summary of In Vitro Genotoxicity Data for Dihydroxyacetone

| Cell Line | Exposure Time | Concentration | Genotoxic Effect | Assay | Reference(s) |
|---|---------------|------------------|--------------------------------------|---|---|
| Normal Human Epidermal Keratinocytes (NHEK) | 3 hours | 50 mM | Significant DNA damage | Comet Assay | [6] [7] [8] |
| Human Keratinocyte Cell Line (HaCaT) | 1 hour | 50 mM and 100 mM | Significant DNA damage | Comet Assay | [6] [14] |
| Human Bronchial Epithelial Cells (BEAS-2B) | 24 hours | Not specified | DNA adducts (oxidative lesions) | Repair Assisted Damage Detection (RADD) | [15] |
| Hepatocellular Carcinoma Cells (HepG3) | 24 hours | Not specified | DNA adducts (crosslink-type lesions) | Repair Assisted Damage Detection (RADD) | [15] |

Inhalation Toxicology

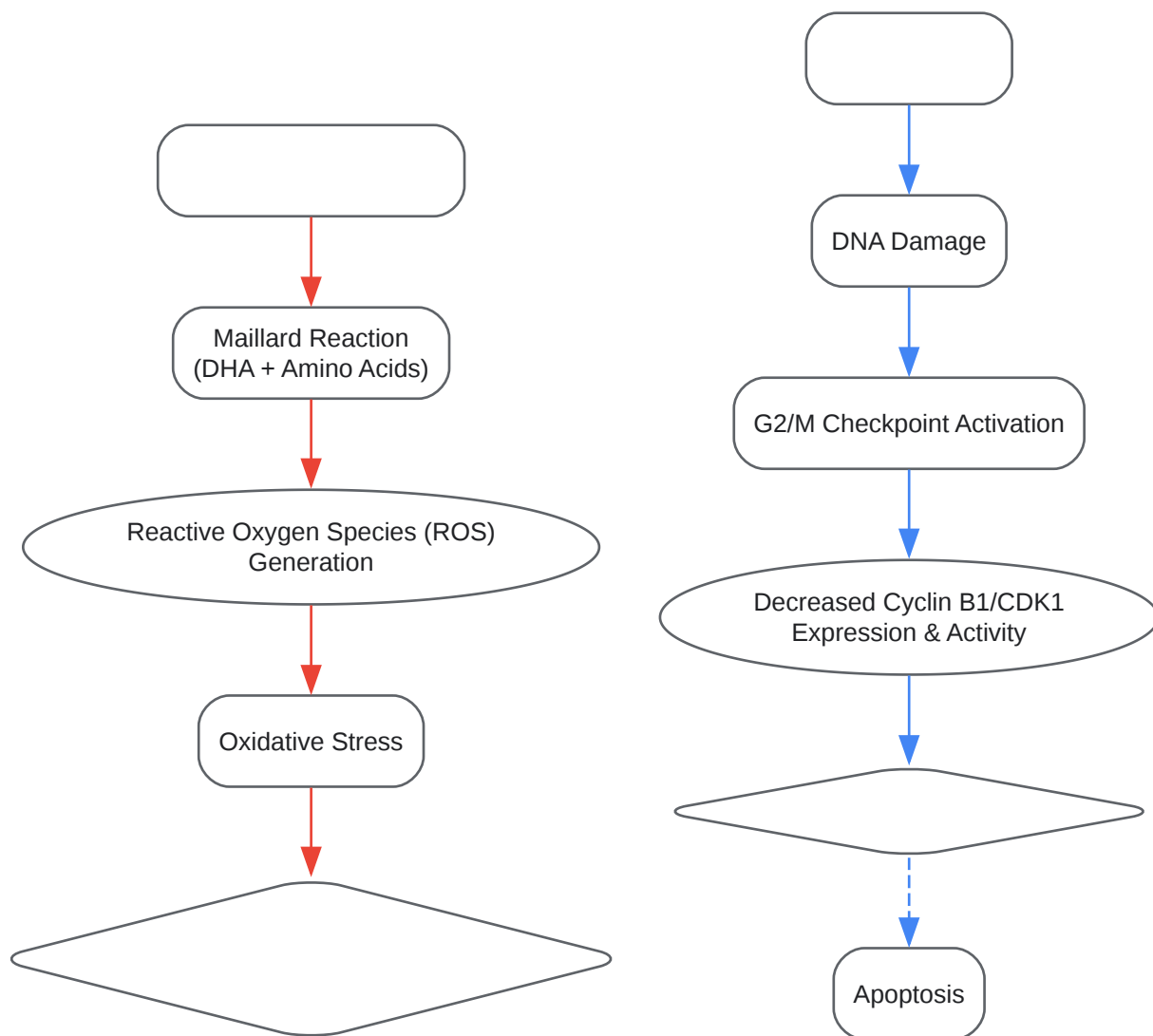
The use of DHA in spray-on tanning products has raised concerns about inhalation toxicity. In vitro studies using human air-liquid-interface (ALI) airway epithelial tissue models have shown that DHA can have transient toxic effects, such as decreased cilia beating frequency and MUC5AC secretion.[\[16\]](#)[\[17\]](#)

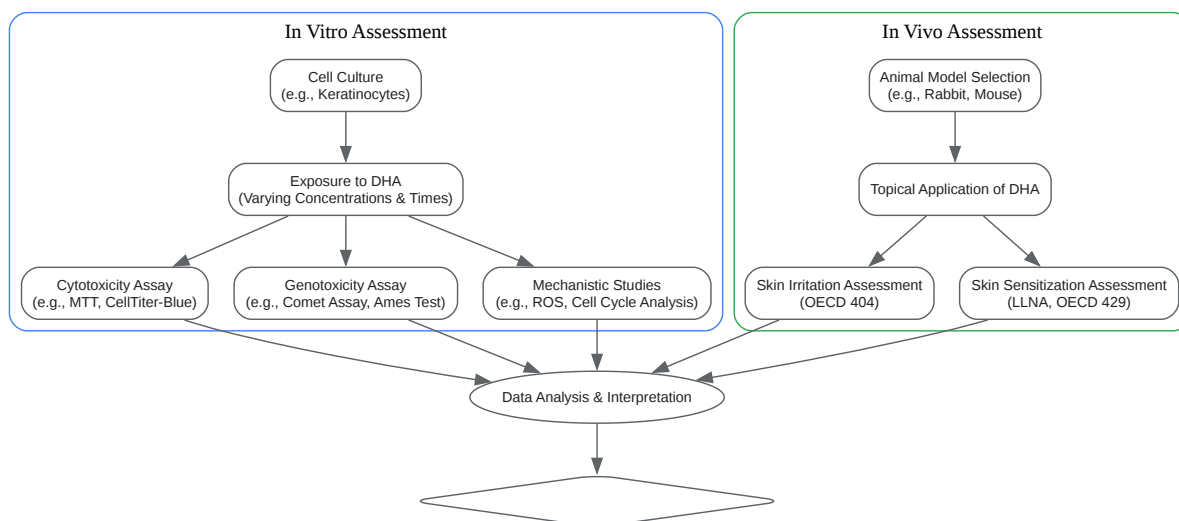
Mechanism of Action and Signaling Pathways

The Maillard Reaction

The primary mechanism of action of DHA on the skin is the Maillard reaction, a non-enzymatic reaction between the ketone group of DHA and the free amino groups of amino acids in the

proteins of the stratum corneum.[1][2][18] This reaction forms complex brown polymers called melanoidins, which are responsible for the temporary "tan."





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